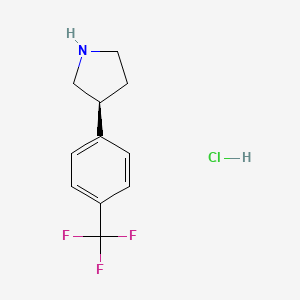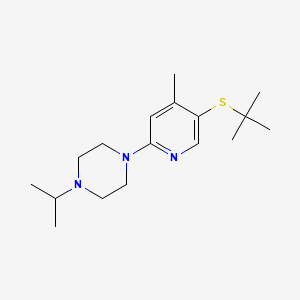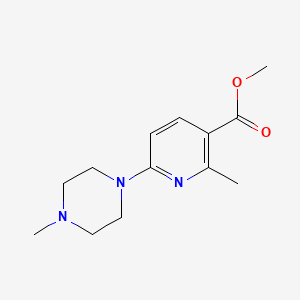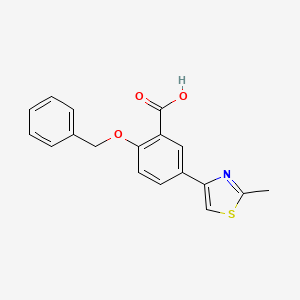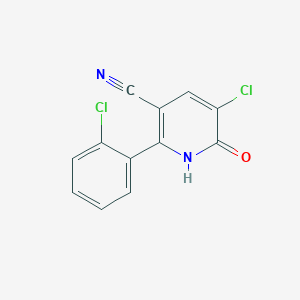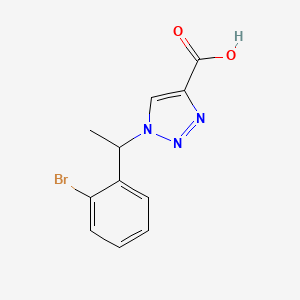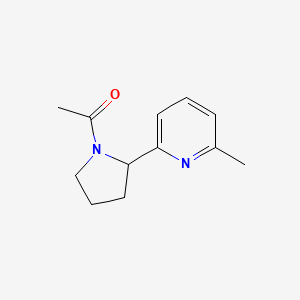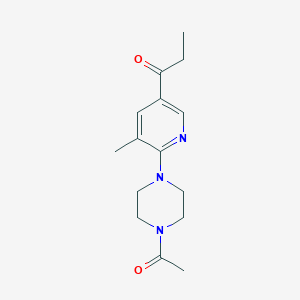
1-(6-(4-Acetylpiperazin-1-yl)-5-methylpyridin-3-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-(4-Acetylpiperazin-1-yl)-5-methylpyridin-3-yl)propan-1-one is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a piperazine ring substituted with an acetyl group and a pyridine ring, making it a versatile molecule in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 1-(6-(4-Acetylpiperazin-1-yl)-5-methylpyridin-3-yl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Acetylation: The piperazine ring is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Pyridine Ring Formation: The pyridine ring is introduced through a condensation reaction involving a suitable aldehyde and ammonia or an amine.
Coupling Reaction: The final step involves coupling the acetylated piperazine with the pyridine derivative under catalytic conditions to form the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(6-(4-Acetylpiperazin-1-yl)-5-methylpyridin-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(6-(4-Acetylpiperazin-1-yl)-5-methylpyridin-3-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is studied for its potential as an acetylcholinesterase inhibitor, which is relevant in the treatment of Alzheimer’s disease.
Chemical Biology: It serves as a probe in studying the interactions of piperazine derivatives with biological targets.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(6-(4-Acetylpiperazin-1-yl)-5-methylpyridin-3-yl)propan-1-one involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This action is crucial in the context of neurodegenerative diseases where cholinergic signaling is impaired.
Comparison with Similar Compounds
1-(6-(4-Acetylpiperazin-1-yl)-5-methylpyridin-3-yl)propan-1-one can be compared with other piperazine and pyridine derivatives:
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor with a different core structure.
1-(4-Acetylpiperazin-1-yl)-3-(quinoxalin-2-ylamino)propan-1-one: A compound with a quinoxaline moiety, used in similar biological studies.
1-(4-Acetylpiperazin-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one: A derivative with a pyrazole ring, studied for its unique pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H21N3O2 |
|---|---|
Molecular Weight |
275.35 g/mol |
IUPAC Name |
1-[6-(4-acetylpiperazin-1-yl)-5-methylpyridin-3-yl]propan-1-one |
InChI |
InChI=1S/C15H21N3O2/c1-4-14(20)13-9-11(2)15(16-10-13)18-7-5-17(6-8-18)12(3)19/h9-10H,4-8H2,1-3H3 |
InChI Key |
MXARWQPHHYTEIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CN=C(C(=C1)C)N2CCN(CC2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![DI-Tert-butyl 7-formyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate](/img/structure/B11800399.png)
![1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B11800400.png)
